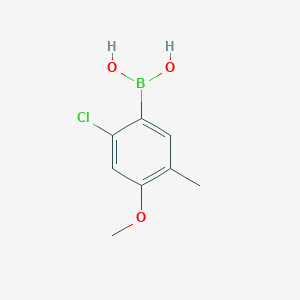

2-Chloro-4-methoxy-5-methyl-benzeneboronic acid

Descripción

2-Chloro-4-methoxy-5-methyl-benzeneboronic acid (CAS: 502159-66-2) is a boronic acid derivative with a molecular formula of C₈H₁₀BClO₃ and a molecular weight of 200.43 g/mol. It is characterized by a benzene ring substituted with chlorine (position 2), methoxy (position 4), and methyl (position 5) groups, along with a boronic acid (-B(OH)₂) functional group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science .

Propiedades

IUPAC Name |

(2-chloro-4-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGNDCZIEFAQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622050 | |

| Record name | (2-Chloro-4-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502159-66-2 | |

| Record name | (2-Chloro-4-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid typically involves the reaction of 2-Chloro-4-methoxy-5-methyl-bromobenzene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-methoxy-5-methyl-benzeneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium acetate or sodium carbonate, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed from the oxidation of the boronic acid group.

Substituted Benzenes: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid is in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds.

Table 1: Reaction Conditions for Suzuki Coupling

| Substrate | Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl Halide 1 | 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid | Pd(PPh3)4 | DMF | 72% |

| Aryl Halide 2 | 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid | Ni(OAc)2 | Ethanol | 61% |

These reactions demonstrate the compound's effectiveness as a coupling partner, yielding significant amounts of desired products under optimized conditions .

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds synthesized using 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid. For instance, derivatives formed from this boronic acid have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of synthesized benzoxazole derivatives incorporating this boronic acid, compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The presence of substituents on the benzoxazole ring significantly influenced biological activity .

Material Science

Hydrogel Development

Another innovative application involves the use of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid in developing smart hydrogels that can release therapeutic agents like insulin in response to glucose levels. This application is particularly promising for diabetes management.

Table 2: Hydrogel Properties

| Hydrogel Composition | Response Mechanism | Release Rate (mg/h) |

|---|---|---|

| Boronic Acid-based Hydrogel | Glucose-induced swelling | 0.5 - 1.0 |

| Control Hydrogel (without Boronic Acid) | Passive diffusion | <0.1 |

The incorporation of this boronic acid enhances the hydrogel's responsiveness to glucose, making it a potential candidate for controlled drug delivery systems .

Agricultural Chemistry

Pesticide Intermediates

The compound has also been explored as an intermediate in the synthesis of agrochemicals, particularly herbicides. Its ability to form stable complexes with various substrates makes it suitable for developing effective agricultural chemicals.

Case Study: Herbicide Synthesis

Research has shown that derivatives synthesized from 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid exhibit herbicidal activity against common weeds. The stability and efficacy of these compounds were tested under field conditions, demonstrating significant weed control compared to traditional herbicides .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

Comparación Con Compuestos Similares

Key Observations:

Regiochemical Impact : The position of the chlorine substituent (ortho vs. meta) significantly affects electronic distribution. For example, ortho-chloro derivatives (e.g., 502159-66-2) exhibit stronger electron-withdrawing effects compared to meta-chloro isomers (e.g., 1050509-76-6), influencing reaction rates in cross-couplings .

Functional Group Modifications : The addition of a methoxycarbonyl group (957066-07-8) increases molecular weight and introduces polar character, which may improve solubility in polar solvents but reduce stability under acidic conditions .

Comparative Reactivity in Suzuki-Miyaura Couplings

Research indicates that 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid demonstrates moderate reactivity in Suzuki reactions due to a balance between electron-withdrawing (Cl, B(OH)₂) and electron-donating (OMe) groups. In contrast:

- 5-Chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4, MW: 170.57 g/mol), lacking the methyl group, shows higher reactivity but lower thermal stability .

- 2-Chloro-6-fluoro-3-methylphenylboronic acid (CAS: 352535-85-4) exhibits enhanced reactivity due to fluorine’s strong electron-withdrawing effects, but requires specialized handling .

Actividad Biológica

2-Chloro-4-methoxy-5-methyl-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

- Molecular Formula : C7H8BClO3

- CAS Number : 502159-66-2

- Molecular Weight : 189.5 g/mol

The biological activity of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols, which is crucial for its role as an inhibitor of proteasome activity. This mechanism is similar to other boronic acids that have been utilized in cancer therapies.

Anticancer Activity

Research has indicated that boronic acids, including 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid, exhibit selective toxicity towards cancer cells. In studies, this compound has demonstrated:

- Inhibition of Cell Proliferation : It showed significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| PC3 (Prostate) | 1.75 |

Enzyme Inhibition

2-Chloro-4-methoxy-5-methyl-benzeneboronic acid has been studied for its role as an enzyme inhibitor:

- Proteasome Inhibition : The compound inhibits the proteasome, leading to an accumulation of pro-apoptotic factors within cancer cells, thereby promoting apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Broad-Spectrum Activity : It has been shown to inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

- Breast Cancer Treatment : A study investigated the effects of 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid in combination with other chemotherapeutic agents. The results showed enhanced efficacy in reducing tumor size and improving survival rates in murine models .

- Enzyme Targeting : Another research focused on the compound's ability to target specific enzymes involved in cancer metabolism. The findings suggested that it could serve as a lead compound for developing new anticancer drugs targeting metabolic pathways .

Toxicity and Safety Profile

Toxicity studies conducted on animal models revealed that 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid exhibited a favorable safety profile at therapeutic doses. No significant acute toxicity was observed at doses up to 2000 mg/kg .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-methoxy-5-methyl-benzeneboronic acid, and how can intermediates be characterized?

Synthesis typically involves multi-step pathways such as:

- Functional group transformations : Chlorination at the 2-position, methoxy group introduction via nucleophilic substitution, and boronic acid installation via Miyaura borylation .

- Protection/deprotection strategies : Methoxy groups may require protection during boronation to avoid side reactions.

Characterization methods : - NMR spectroscopy : Confirm regiochemistry (e.g., aromatic proton splitting patterns, boron-11 NMR for boronic acid validation) .

- HPLC : Assess purity (>95% threshold for research-grade material) .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- High-performance liquid chromatography (HPLC) : Quantify purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

- Mass spectrometry (MS) : Validate molecular weight (C₈H₁₀BClO₃, MW 216.43 g/mol) and detect isotopic patterns for chlorine .

- Thermogravimetric analysis (TGA) : Determine thermal stability, especially if used in high-temperature reactions .

Q. How does the electronic environment of the boronic acid group influence its reactivity in cross-coupling reactions?

The electron-donating methoxy and electron-withdrawing chloro substituents modulate the boronic acid’s Lewis acidity:

- Methoxy group : Enhances electron density at the boron center, potentially improving oxidative addition in Suzuki-Miyaura couplings .

- Chloro substituent : May sterically hinder coupling partners, requiring optimization of ligands (e.g., Pd(PPh₃)₄) or bases (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions involving this compound?

- Systematic parameter screening : Test solvent polarity (e.g., DMF vs. THF), temperature (25–100°C), and base strength (e.g., NaHCO₃ vs. Cs₂CO₃) .

- Kinetic studies : Use in situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps influenced by substituent effects .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., turnover frequency) while accounting for unstated variables like trace moisture .

Q. What strategies mitigate solubility challenges in aqueous-phase reactions?

- Co-solvent systems : Use DMSO/H₂O mixtures (e.g., 1:4 v/v) to enhance solubility without destabilizing the boronic acid .

- pH adjustment : Operate near pH 7–8 to balance boronic acid solubility (via B(OH)₃⁻ formation) and catalyst stability .

- Micellar catalysis : Employ surfactants (e.g., SDS) to solubilize hydrophobic substrates in water .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- DFT calculations : Optimize transition states to predict preferential reaction sites (e.g., para vs. meta positions on the aromatic ring) .

- Molecular docking : Simulate interactions with enzymes or catalysts to design site-specific modifications .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.